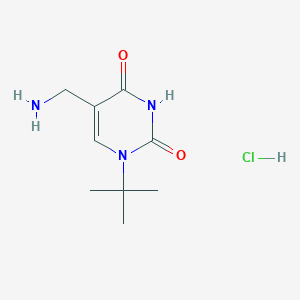

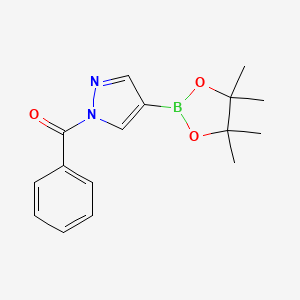

5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Usually, this would include the compound’s systematic name, its common name if applicable, and its role or use in industry or research.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic composition, its molecular geometry, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including its reactivity, its stability, and its role as a reactant or product in various chemical reactions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Synthesis and Antiviral Activity

- Antiviral Applications : A study on the synthesis of hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl derivatives of the guanine congener 5-aminothiazolo-[4,5-d]pyrimidine-2,7(3H,6H)-dione revealed significant in vitro activity against human cytomegalovirus (HCMV), including strains resistant to ganciclovir. This highlights the compound's potential in antiviral therapy, particularly for treating HCMV infections (Revankar et al., 1998).

Sensing and Detection Applications

- Fluorescent Receptors for Metal Ions : A fluorescent probe synthesized from 5-aminouracil exhibits high selectivity for Al(3+) ions in both DMSO and aqueous solutions. This receptor demonstrates the compound's utility in the development of sensitive detection systems for biologically relevant metal ions, showing dual signaling mechanisms (Upadhyay & Kumar, 2010).

Antagonistic Properties for Reproductive Diseases

- GnRH Receptor Antagonists : Derivatives of thieno[2,3-d]pyrimidine-2,4-diones, including those with the 5-aminomethyl functionality, have been studied as potent human GnRH receptor antagonists. These compounds are investigated for their potential in treating reproductive diseases, highlighting the importance of specific functional groups for receptor binding activity (Guo et al., 2003).

Safety And Hazards

This would involve a discussion of the compound’s safety and hazards, including its toxicity, its flammability, and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions involving the compound, including potential applications, areas of interest for further study, and unanswered questions about the compound.

I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride”.

properties

IUPAC Name |

5-(aminomethyl)-1-tert-butylpyrimidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c1-9(2,3)12-5-6(4-10)7(13)11-8(12)14;/h5H,4,10H2,1-3H3,(H,11,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISQKYJUQNTRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C(=O)NC1=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2834628.png)

![N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2834631.png)

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2834633.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2834636.png)

![{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride](/img/structure/B2834637.png)

![3-(4-Chlorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2834639.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2834645.png)

![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride](/img/structure/B2834647.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide](/img/structure/B2834650.png)